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Compound of Interest

Compound Name: PSB-1491

Cat. No.: B12365221 Get Quote

An In-depth Technical Guide on the Core Chemical
Structure and Properties of PSB-1491 for
Researchers, Scientists, and Drug Development
Professionals
PSB-1491 is a potent, selective, and reversible inhibitor of monoamine oxidase B (MAO-B), an

enzyme of significant interest in the field of neuropharmacology. This guide provides a

comprehensive overview of its chemical structure, properties, and the experimental protocols

relevant to its study.

Chemical Structure and Properties
PSB-1491, with the IUPAC name N-(3,4-Dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide,

is a small molecule belonging to the indazole class of compounds.[1] Its chemical structure is

characterized by a central indazole core, substituted with a methyl group, and a carboxamide

linker attached to a dichlorophenyl moiety.

Table 1: Chemical and Physical Properties of PSB-1491
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Property Value Reference

IUPAC Name

N-(3,4-Dichlorophenyl)-1-

methyl-1H-indazole-5-

carboxamide

[1]

Synonyms PSB 1491, PSB1491 [1]

CAS Number 1619884-67-1 [1]

Molecular Formula C15H11Cl2N3O [1]

Molecular Weight 320.17 g/mol

Appearance Solid powder

Purity >98%

Solubility Soluble in DMSO and EtOH

Storage

Short term (days to weeks) at

0 - 4 °C; Long term (months to

years) at -20 °C. Store in a dry

and dark place.

SMILES
O=C(C1=CC2=C(N(C)N=C2)C

=C1)NC3=CC=C(Cl)C(Cl)=C3

Table 2: Pharmacological Properties of PSB-1491

Parameter Value Species Reference

Target
Monoamine Oxidase

B (MAO-B)
Human

IC50 0.386 nM Human

Selectivity
>25,000-fold vs.

MAO-A
Human

Mechanism of Action
Competitive and

Reversible Inhibitor
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Mechanism of Action and Signaling Pathway
PSB-1491 exerts its pharmacological effects through the selective, competitive, and reversible

inhibition of monoamine oxidase B (MAO-B). MAO-B is a key enzyme in the catabolism of

monoamine neurotransmitters, most notably dopamine. By inhibiting MAO-B, PSB-1491
prevents the breakdown of dopamine in the brain, leading to an increase in its synaptic

availability. This enhancement of dopaminergic neurotransmission is the primary mechanism

underlying its potential therapeutic effects in neurodegenerative disorders such as Parkinson's

disease.
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Caption: Mechanism of action of PSB-1491.

Experimental Protocols
Synthesis of N-(3,4-Dichlorophenyl)-1-methyl-1H-
indazole-5-carboxamide (PSB-1491)
The synthesis of PSB-1491 can be achieved through a multi-step process adapted from

established methods for analogous indazole derivatives. A generalized workflow is presented

below.
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Starting Material:
2,3-dichloroaniline

N-Acetylation

N-(2,3-dichlorophenyl)acetamide

Diazotization &
Intramolecular Cyclization

1-Acetyl-3,4-dichloro-1H-indazole

Deacetylation

3,4-dichloro-1H-indazole

Amide Coupling with
1-methyl-1H-indazole-5-carboxylic acid

PSB-1491

Click to download full resolution via product page

Caption: Synthetic workflow for PSB-1491.
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A detailed, step-by-step protocol for each stage is provided below, adapted from procedures for

similar compounds.

Step 1: N-Acetylation of 2,3-Dichloroaniline

Dissolve 2,3-dichloroaniline and potassium acetate in chloroform.

Cool the mixture to 0 °C in an ice bath.

Slowly add acetic anhydride dropwise to the stirred mixture.

Allow the reaction to proceed to completion, monitoring by thin-layer chromatography (TLC).

Upon completion, perform an aqueous work-up and extract the product, N-(2,3-

dichlorophenyl)acetamide.

Step 2: Diazotization and Intramolecular Cyclization

Dissolve N-(2,3-dichlorophenyl)acetamide in a suitable solvent such as tetrahydrofuran

(THF).

Cool the solution and add a diazotizing agent, such as isopentyl nitrite.

Allow the reaction to proceed, leading to the formation of 1-Acetyl-3,4-dichloro-1H-indazole.

Isolate the product through appropriate work-up and purification techniques.

Step 3: Deacetylation

Treat the 1-Acetyl-3,4-dichloro-1H-indazole with a base, such as lithium hydroxide, in a

suitable solvent system.

Monitor the reaction by TLC until the starting material is consumed.

Neutralize the reaction mixture and extract the deacetylated product, 3,4-dichloro-1H-

indazole.

Step 4: Amide Coupling

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12365221?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Activate the carboxylic acid of 1-methyl-1H-indazole-5-carboxylic acid using a suitable

coupling agent (e.g., HATU, HOBt).

Add the 3,4-dichloro-1H-indazole and a non-nucleophilic base (e.g., DIPEA) to the reaction

mixture.

Stir the reaction at room temperature until completion.

Purify the final product, PSB-1491, using column chromatography or recrystallization.

Fluorometric Monoamine Oxidase B (MAO-B) Inhibition
Assay
This protocol describes a common method for determining the inhibitory activity of compounds

against MAO-B.
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Prepare Reagents:
- PSB-1491 dilutions

- MAO-B enzyme
- Substrate solution (with probe & HRP)

Add PSB-1491/Control to
96-well plate

Add MAO-B enzyme solution

Pre-incubate at 37°C

Initiate reaction with
substrate solution

Incubate at 37°C (protected from light)

Measure fluorescence
(Ex/Em ~535/587 nm)

Calculate % inhibition
and determine IC50

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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